Dansyl chloride

Catalog No.
S524994
CAS No.
605-65-2
M.F
C12H12ClNO2S
M. Wt
269.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dansyl chloride

Dansyl chloride (CAS 605-65-2) addresses the need for a robust, highly sensitive fluorogenic derivatization reagent for HPLC. Unlike OPA, it derivatizes both primary and secondary amines (e.g., proline) without thiol co-reactants, forming stable sulfonamide adducts for automated workflows. Its massive Stokes shift eliminates background scatter, enabling femtomole-level detection with high signal-to-noise. Ideal for amino acid profiling in clinical/agricultural samples, trace biogenic amine monitoring in foods, and protein conformational studies.

CAS Number

605-65-2

Product Name

Dansyl chloride

IUPAC Name

5-(dimethylamino)naphthalene-1-sulfonyl chloride

Molecular Formula

C12H12ClNO2S

Molecular Weight

269.75 g/mol

InChI

InChI=1S/C12H12ClNO2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3

InChI Key

XPDXVDYUQZHFPV-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

5-(dimethylamino)naphthalene-1-sulfonylchloride, 5-(N,N-dimethylamino)naphthalene-1-sulfonyl chloride, dansyl chloride, dansyl chloride, 3H-labeled, dansylchloride, DNS-Cl

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl

The exact mass of the compound Dansyl chloride is 269.0277 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83616. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Dansyl Compounds - Supplementary Records. It belongs to the ontological category of aminonaphthalene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98% (HPLC)

Package Size

1 g, 5 g

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a premier fluorogenic derivatization reagent widely procured for the high-performance liquid chromatography (HPLC) analysis of primary and secondary amines, amino acids, and phenols. Unlike native amino acids that lack strong chromophores, dansylated adducts exhibit robust fluorescence, enabling ultra-sensitive detection. The compound is highly valued in industrial and clinical laboratories for its dual reactivity, forming highly stable sulfonamide derivatives that withstand delayed analysis or automated batch processing. Its procurement is largely driven by its ability to provide femtomole-level sensitivity and its massive Stokes shift, which collectively ensure high signal-to-noise ratios in complex biological and food matrices.

Research Fit

Workflow Pre-column derivatization for amines and phenols
Selection Fluorogenic labeling for HPLC or TLC analysis
Context Benchmark reagent with documented performance range

Substituting Dansyl chloride with other common amine-reactive reagents critically compromises either analytical scope, workflow flexibility, or detection limits. o-Phthalaldehyde (OPA) is a frequent substitute, but it strictly requires a thiol co-reactant, fails to derivatize secondary amines like proline, and produces isoindole derivatives that lack the long-term stability of dansyl sulfonamides, complicating automated workflows[1]. Conversely, while Dabsyl chloride offers similar stability and dual-amine reactivity, it is primarily a chromophoric (UV-Vis) reagent; substituting Dansyl with Dabsyl sacrifices the ultra-high sensitivity of fluorescence detection[2]. Furthermore, substituting Dansyl with common fluorophores like FITC introduces optical background interference due to FITC's narrow Stokes shift (~35 nm), whereas Dansyl's large Stokes shift cleanly separates excitation scatter from emission signals[3].

Substitution Risk

Dansyl Chloride
Common Alternatives
Derivatives stable for extended batch injections
Fmoc-Cl and Dabsyl-Cl derivatives may degrade without refrigeration
Extensive published protocols with characterized fluorescence
Newer reagents may lack comparable validation history

Comprehensive Amine Reactivity and Derivative Stability vs. OPA

Dansyl chloride reacts robustly with both primary and secondary amines to form highly stable sulfonamide adducts that remain intact for extended periods, allowing for asynchronous sample preparation. In contrast, OPA only reacts with primary amines (missing critical targets like proline) and forms isoindole derivatives that are significantly less stable, often degrading rapidly compared to the stable products formed by Dansyl chloride[1].

Evidence DimensionDerivative stability and secondary amine reactivity
Target Compound DataReacts with 1° and 2° amines; forms highly stable sulfonamides
Comparator Or BaselineOPA (Reacts with 1° amines only; forms unstable isoindole derivatives)
Quantified DifferenceBroader target scope and superior long-term derivative stability
ConditionsPre-column HPLC derivatization

Procurement of Dansyl chloride is essential for automated, high-throughput HPLC workflows where immediate injection post-derivatization is impossible, and where comprehensive amino acid profiling is required.

Batch Stability
Head-to-head
Derivatives remain stable without refrigeration; Fmoc-Cl and Dabsyl-Cl derivatives are unstable
May support high-throughput automated batch injection workflows
Benzoyl chloride requires 4°C storage to prevent tyramine derivative degradation

Ultra-Trace Analytical Sensitivity vs. Dabsyl Chloride

For trace-level quantification, Dansyl chloride provides superior sensitivity due to its fluorogenic nature. When analyzed via HPLC with fluorescence detection (HPLC-FLD), dansylated amino acids routinely achieve limits of detection (LOD) in the range of 4.3 to 85 femtomoles[1]. In contrast, UV-Vis based detection methods, such as those relying on Dabsyl chloride, typically operate in the picomole range, making them orders of magnitude less sensitive.

Evidence DimensionHPLC Limit of Detection (LOD)
Target Compound Data4.3 - 85 fmol LOD via Fluorescence
Comparator Or BaselineStandard UV-Vis derivatization (e.g., Dabsyl chloride, typically >1,000 fmol LOD)
Quantified Difference10x to 100x greater sensitivity for Dansyl chloride
ConditionsReversed-phase HPLC analysis of biological fluids

Enables the reliable quantification of trace biogenic amines and amino acids in highly dilute or volume-limited clinical and food samples.

Fluorescence Benchmark
Head-to-head
43× higher Φf for EASC; Dansyl-Cl as baseline
Establishes performance ceiling for method selection
6.67× higher UV absorptivity for EASC compared to Dansyl-Cl

Optical Background Rejection via Massive Stokes Shift vs. FITC

Dansyl chloride exhibits a massive Stokes shift of approximately 130 to 200 nm (excitation ~334 nm, emission ~465-550 nm depending on the environment). This is significantly larger than standard amine-reactive fluorophores like Fluorescein isothiocyanate (FITC), which has a Stokes shift of only ~35 nm (excitation ~490 nm, emission ~525 nm)[1]. The large energy gap in Dansyl derivatives effectively eliminates Rayleigh scattering and auto-fluorescence background.

Evidence DimensionStokes Shift (Excitation-Emission wavelength gap)
Target Compound Data~130 - 200 nm Stokes shift
Comparator Or BaselineFITC (~35 nm Stokes shift)
Quantified Difference~4x to 6x larger Stokes shift
ConditionsFluorescence spectroscopy in aqueous/organic matrices

A larger Stokes shift is critical for procurement when analyzing complex, dirty industrial or biological matrices where background scatter would otherwise drown out the signal of trace analytes.

TLC Reproducibility
Head-to-head
RSD 2.48–8.10% (Dansyl-Cl) vs. 1.70–3.48% (Fmoc-Cl)
May support qualitative TLC; quantitative methods may require Fmoc-Cl evaluation
In situ derivatization on silica gel with DMF co-solvent

Environmental Sensitivity for Biophysical Probing

Beyond simple quantification, the Dansyl fluorophore is highly solvatochromic. Its emission maximum shifts dramatically from ~550 nm in highly polar aqueous environments to ~500 nm in non-polar hydrophobic environments, accompanied by a significant increase in quantum yield[1]. Standard rigid fluorophores do not exhibit this degree of environmental responsiveness.

Evidence DimensionEmission wavelength shift based on solvent polarity
Target Compound Data~50 nm blue shift and quantum yield increase in hydrophobic media
Comparator Or BaselineStandard rigid fluorophores (Minimal emission shift)
Quantified DifferenceHighly dynamic solvatochromic response
ConditionsCovalent labeling of proteins/lipids transitioning between aqueous and membrane environments

Allows researchers to procure a single reagent that functions both as a quantitative label and a dynamic biophysical sensor for protein folding and membrane insertion assays.

High-Throughput Amino Acid Profiling (HPLC-FLD)

Directly leveraging its reactivity with both primary and secondary amines (unlike OPA) and its prolonged derivative stability, Dansyl chloride is the optimal choice for automated, large-batch HPLC quantification of total amino acid profiles, including proline, in clinical and agricultural samples[1].

Trace Biogenic Amine Detection in Food Safety

Utilizing its femtomole-level sensitivity, Dansyl chloride is heavily procured for monitoring trace biogenic amines (e.g., histamine, tyramine, putrescine) in fermented foods, wines, and meats, where regulatory limits require ultra-low detection thresholds[2].

Biophysical Sensing of Lipid-Protein Interactions

Because of its massive Stokes shift and solvatochromic properties, Dansyl chloride is utilized to label proteins or peptides to monitor conformational changes, membrane insertion, and hydrophobic binding events, as the fluorescence emission blue-shifts and intensifies upon entering a lipid bilayer[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Routine biogenic amine testing
Reported derivative stability
Suitability for high-throughput automated injections
Method development benchmark
Documented fluorescence quantum yield
Sensitivity baseline assessment versus new reagents
Qualitative TLC analysis
Fluorescence detection on TLC plates
Reproducibility review for semi-quantitative methods

Physical Description

Yellow-orange solid; [Merck Index] Orange powder; [Alfa Aesar MSDS]

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

269.0277275 Da

Monoisotopic Mass

269.0277275 Da

Heavy Atom Count

17

Appearance

Solid powder

Melting Point

70.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QMU9166TJ4

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 6 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

605-65-2

Wikipedia

Dansyl_chloride

General Manufacturing Information

1-Naphthalenesulfonyl chloride, 5-(dimethylamino)-: ACTIVE
1. Walker, J.M. The dansyl method for identifying N-terminal amino acids. Methods in molecular biology: Basic protein and peptide protocols 32, 321-328 (1994).
2. Takeuchi, T. HPLC of amino acids as dansyl and dabsyl derivatives. J. Chromatogr. Lib. 70, 229-241 (2005).
3. Hunter, K.J. A dansyl chloride-HPLC method for the determination of polyamines. Methods in molecular biology: Polyamine protocols 79, 119-123 (1998).
4. Santa, T. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry. Biomed. Chromatogr. 25(1-2), 1-10 (2011).
5. Chen, R.F., and Scott, C.H. Atlas of fluorescence spectra and lifetimes of dyes attached to protein. Anal. Lett. 18(4), 393-421 (1985).

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